

2-Amino-3,4,5,6-tetrafluorobenzoic acid molecular weight

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Compound of Interest

Compound Name: 2-Amino-3,4,5,6-tetrafluorobenzoic acid

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An In-depth Technical Guide to the Molecular Weight of **2-Amino-3,4,5,6-tetrafluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of **2-Amino-3,4,5,6-tetrafluorobenzoic acid**, a critical parameter for its application in research and development. We will delve into the theoretical calculation of its molecular weight and explore the advanced analytical methodologies required for its empirical verification. This document offers not just procedural steps but also the underlying scientific rationale for method selection, tailored for fluorinated compounds. It is designed to equip researchers with the expertise to confidently characterize this and similar molecules, ensuring data integrity and reproducibility in their work.

Introduction: The Significance of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid

2-Amino-3,4,5,6-tetrafluorobenzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid, electron-deficient scaffold makes it a valuable building block for the synthesis of novel pharmaceutical agents and

advanced polymers.[1] The precise molecular weight of a compound is its most fundamental chemical property, serving as the bedrock for stoichiometric calculations, structural elucidation, and purity assessment. For professionals in drug development, an accurate molecular weight is non-negotiable for regulatory submissions and ensuring the consistency of active pharmaceutical ingredients (APIs).

This guide will provide both the established theoretical molecular weight and a detailed exploration of the state-of-the-art analytical techniques best suited for its experimental confirmation, with a special focus on the unique challenges presented by fluorinated molecules.

Core Properties and Theoretical Molecular Weight

The molecular formula for **2-Amino-3,4,5,6-tetrafluorobenzoic acid** is $C_7H_3F_4NO_2$. [2][3] The molecular weight is calculated by summing the atomic masses of its constituent atoms.

Table 1: Key Chemical Properties

Property	Value	Source(s)
Molecular Formula	$C_7H_3F_4NO_2$	[2][3][4]
Molecular Weight	209.10 g/mol	[3][4][5]
Monoisotopic Mass	209.00999099 Da	[3]
CAS Number	1765-42-0	[2][3][4]
Physical Form	Solid	[5]
Melting Point	185-187 °C (lit.)	[5]

The theoretical molecular weight of 209.10 g/mol is a calculated average based on the natural isotopic abundance of the elements. For high-precision techniques like mass spectrometry, the monoisotopic mass (using the mass of the most abundant isotope for each element) is the more relevant value.[3]

Experimental Verification: A Multi-Faceted Approach

While the theoretical molecular weight provides a foundation, empirical verification is essential to confirm the identity and purity of a synthesized or procured sample. The analysis of fluorinated compounds, however, requires careful technique selection due to their unique chemical properties.

Mass Spectrometry (MS): The Gold Standard

Mass spectrometry is the premier technique for molecular weight determination, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.^{[6][7]}

Causality of Method Selection: Standard ionization techniques like Electron Ionization (EI) can be too harsh for some molecules, often causing extensive fragmentation and preventing the observation of the molecular ion peak. This is a known issue with certain fluorinated compounds.^[8] Therefore, a "soft" ionization technique is preferable. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC), provides not only the mass but also a highly accurate measurement that can help deduce the elemental composition, thus confirming the molecular formula.^[9]

This protocol outlines a self-validating workflow for the precise mass determination of **2-Amino-3,4,5,6-tetrafluorobenzoic acid**.

Step 1: Sample Preparation

- Prepare a stock solution of **2-Amino-3,4,5,6-tetrafluorobenzoic acid** at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
- Perform a serial dilution to create a working solution of 1 µg/mL. The use of a low concentration minimizes the risk of forming aggregates or dimers that could complicate the mass spectrum.
- Prepare a "blank" sample consisting of only the solvent to be run between samples to prevent carryover.

Step 2: Liquid Chromatography (LC) Separation

- Column: Use a C18 reverse-phase column, which is standard for separating small organic molecules.

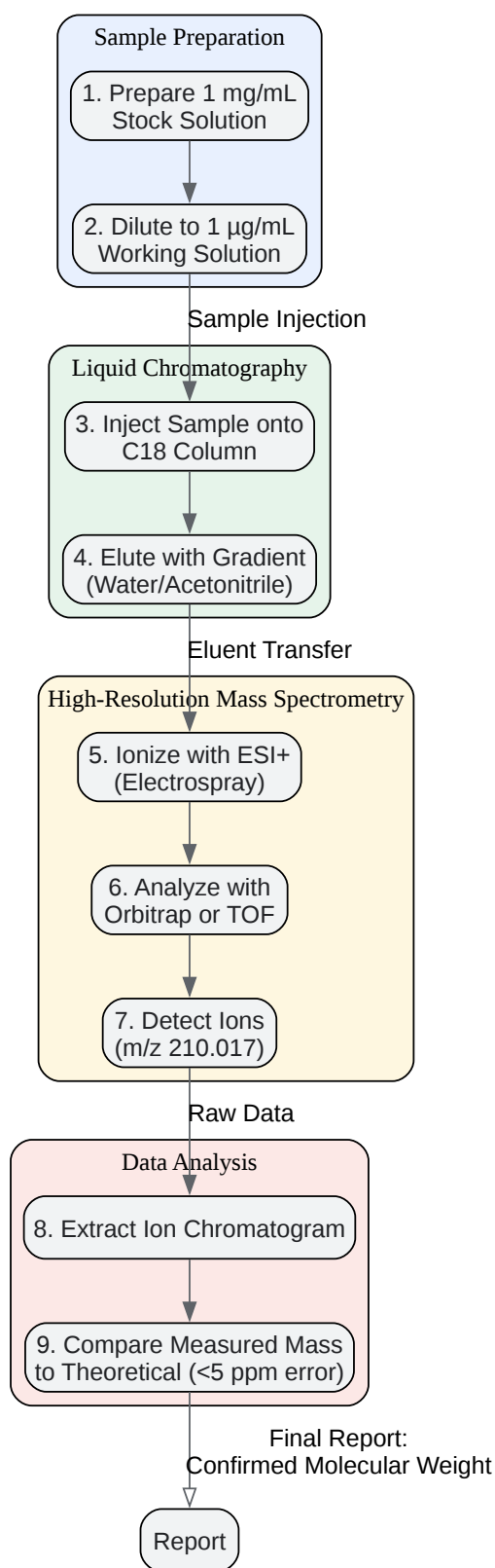
- Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte, promoting better ionization.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Run a gradient from 5% B to 95% B over 10 minutes. This ensures that the compound elutes as a sharp peak and is well-separated from any potential impurities.
- Injection Volume: 5 μ L.

Step 3: High-Resolution Mass Spectrometry (HRMS) Analysis

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. The amino and carboxylic acid groups are amenable to protonation ($[M+H]^+$).
- Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is required for high-resolution data.
- Scan Range: Set the scan range from m/z 50 to 500 to ensure the expected ion is captured.
- Data Acquisition: Acquire data in full scan mode. The high resolving power will allow differentiation of the target ion from other ions with very similar nominal masses.
- Expected Ion: The primary ion of interest will be the protonated molecule, $[C_7H_3F_4NO_2 + H]^+$, with an expected m/z of approximately 210.017.

Step 4: Data Analysis

- Extract the ion chromatogram for the theoretical m/z of the target ion.
- From the corresponding mass spectrum, determine the measured accurate mass.
- The mass error between the measured and theoretical mass should be less than 5 ppm to confidently confirm the elemental composition.



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Caption: Workflow for molecular weight verification using LC-HRMS.

Complementary Techniques: ^{19}F NMR

While not a direct method for determining total molecular weight, ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for analyzing fluorinated compounds.^{[10][11]}

Rationale: Fluorine has a 100% abundant ^{19}F isotope with a nuclear spin of $\frac{1}{2}$, making ^{19}F NMR highly sensitive.^[11] It provides critical information about the chemical environment of each fluorine atom in the molecule. For **2-Amino-3,4,5,6-tetrafluorobenzoic acid**, the ^{19}F NMR spectrum would be expected to show distinct signals for the four non-equivalent fluorine atoms, confirming the tetra-fluoro substitution pattern. This structural confirmation is a crucial piece of orthogonal data that validates the identity of the compound whose mass was measured by MS.

Safety and Handling

According to safety data sheets, **2-Amino-3,4,5,6-tetrafluorobenzoic acid** is classified as a hazardous substance.^{[3][12]}

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[3][12]}
- Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, gloves, and a lab coat.^[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[12] In case of contact, wash skin thoroughly and rinse eyes cautiously with water.^[12]

Conclusion

The molecular weight of **2-Amino-3,4,5,6-tetrafluorobenzoic acid** is theoretically established as 209.10 g/mol. For researchers in drug discovery and materials science, empirical confirmation of this value is paramount. A robust analytical strategy, led by high-resolution mass spectrometry with a soft ionization technique like ESI, provides the most accurate and reliable determination. This primary method, when supported by orthogonal structural data from techniques like ^{19}F NMR, constitutes a comprehensive and trustworthy characterization of the molecule, ensuring the integrity and success of subsequent research and development endeavors.

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